molecular formula C25H20N4O3 B2835546 N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-naphthamide CAS No. 953242-03-0

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-naphthamide

Cat. No.: B2835546
CAS No.: 953242-03-0
M. Wt: 424.46
InChI Key: CWJPALXQAUEEKU-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-naphthamide is a chemical research compound designed for scientific investigation. It features an imidazo[1,2-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its unique physicochemical properties that are advantageous for drug discovery . This heterocycle is characterized by a high dipole moment, which facilitates strong π-π stacking interactions with biological targets, and dual hydrogen-bonding capacity that enhances molecular recognition . The imidazo[1,2-b]pyridazine moiety is a key structural element found in several approved therapeutic agents and investigational compounds, underscoring its significance in pharmaceutical research . For instance, the multi-kinase inhibitor Ponatinib incorporates this same ring system . Research into closely related analogs, such as compounds with variations on the anilide substituent, suggests potential research applications for this chemical class in the study of kinase signaling pathways . The presence of the 2-naphthamide group may offer additional opportunities for exploring interactions with hydrophobic binding pockets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to use appropriate safety protocols.

Properties

IUPAC Name

N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-31-22-10-9-18(21-15-29-23(26-21)11-12-24(28-29)32-2)14-20(22)27-25(30)19-8-7-16-5-3-4-6-17(16)13-19/h3-15H,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJPALXQAUEEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-naphthamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free approach . This method is advantageous due to its high yield, simplicity, and environmental friendliness.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of microwave-assisted synthesis can be adapted for industrial purposes to reduce reaction times and improve overall yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-naphthamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazo[1,2-b]pyridazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-naphthamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-naphthamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as c-Met and Pim-1 kinases, which are involved in cancer cell proliferation and survival . The compound induces cell cycle arrest and promotes apoptosis by modulating signaling pathways like PI3K/AKT/mTOR .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and molecular properties of the target compound and its analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Structural Features
Target Compound : N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-naphthamide 2-naphthamide, 2-methoxy, 6-methoxyimidazo[1,2-b]pyridazine Not provided* Not provided* Bulky naphthamide group; dual methoxy substitutions on phenyl and imidazopyridazine
2-Fluoro-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide 2-fluorobenzenesulfonamide, 2-methoxy, 6-methoxyimidazo[1,2-b]pyridazine C₂₀H₁₇FN₄O₄S 428.438 Sulfonamide group (polar); fluorine atom (electron-withdrawing)
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide Cyclopentanecarboxamide, 2-chloro, 6-methoxyimidazo[1,2-b]pyridazine C₁₉H₂₆N₂O₂ 338.43 Chlorine substituent (electron-withdrawing); cyclopentane carboxamide (lipophilic)
N-(5-(6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide Pivalamide, trifluoromethyl, 2-fluoro-5-methoxyphenyl Not provided Not provided Trifluoromethyl (lipophilic); pivalamide (steric bulk)
1-cyclohexyl-3-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)urea Cyclohexyl urea, 2-methoxy, 6-methoxyimidazo[1,2-b]pyridazine C₂₁H₂₅N₅O₃ 395.45 Urea linker (hydrogen-bonding potential); cyclohexyl group (conformational flexibility)

Key Observations from Structural Variations

Amide vs. Sulfonamide Linkers: The target compound’s 2-naphthamide group (aromatic amide) contrasts with the sulfonamide in .

Electron-Withdrawing Substituents: The chlorine atom in and trifluoromethyl group in introduce electron-withdrawing effects, which may stabilize the molecule against metabolic degradation.

Methoxy Group Positioning :

  • All compounds share methoxy groups at the imidazopyridazine core and/or phenyl ring. This substitution pattern may optimize π-π stacking interactions with target proteins, as seen in kinase inhibitors .

Steric and Conformational Effects :

  • The pivalamide in and cyclohexyl urea in introduce steric bulk, which could hinder binding to flat enzymatic active sites but enhance selectivity for pockets with larger cavities .

Hypothetical Pharmacological Implications

While biological data are absent in the provided evidence, structural trends suggest:

  • Target Compound : The naphthamide moiety may enhance binding to hydrophobic regions of targets (e.g., ATP-binding pockets in kinases).
  • : The sulfonamide’s polarity might favor solubility but limit CNS activity.
  • : Trifluoromethyl and pivalamide groups could improve metabolic stability and oral bioavailability .

Biological Activity

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-naphthamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure comprising an imidazo[1,2-b]pyridazine core with methoxy substitutions and a naphthamide moiety. Its molecular formula is C22H20N4O3C_{22}H_{20}N_{4}O_{3}, with a molecular weight of approximately 388.43 g/mol. The presence of methoxy groups at specific positions enhances its lipophilicity and potential interaction with biological targets.

Property Value
Molecular FormulaC22H20N4O3
Molecular Weight388.43 g/mol
Structural FeaturesImidazo[1,2-b]pyridazine core, naphthamide moiety

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity primarily through the inhibition of the mammalian target of rapamycin (mTOR) pathway. This pathway is crucial for regulating cell growth and proliferation. The compound has been shown to:

  • Induce G1-phase cell cycle arrest in cancer cells.
  • Suppress phosphorylation of key proteins such as AKT and S6 , which are involved in cell survival and growth signaling pathways.

These actions suggest that the compound could serve as a promising candidate for cancer therapy by targeting critical regulatory mechanisms within tumor cells.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest potential antimicrobial activity against various pathogens. Compounds with similar imidazo[1,2-b]pyridazine structures have been documented to possess:

  • Antibacterial effects against Gram-positive and Gram-negative bacteria.
  • Antifungal properties against common fungal pathogens.

The specific antimicrobial efficacy of this compound remains to be fully elucidated but indicates a broad spectrum of potential therapeutic applications.

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Enzyme Inhibition : The imidazo[1,2-b]pyridazine moiety can bind to active sites on enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : The naphthamide structure may interact with specific receptors or proteins involved in cellular signaling pathways, altering their activity and influencing cellular responses.
  • Molecular Targeting : The unique structural features allow for selective binding to molecular targets, enhancing the specificity of its therapeutic effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

Study 1: In Vitro Anticancer Activity

A study demonstrated that derivatives of imidazo[1,2-b]pyridazine inhibited cancer cell proliferation significantly more than controls. The compound was effective in inducing apoptosis in various cancer cell lines.

Study 2: Antimicrobial Screening

Another investigation screened various derivatives for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics.

Q & A

Q. What are the key steps in synthesizing N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-naphthamide?

The synthesis typically involves:

  • Cyclization reactions to form the imidazo[1,2-b]pyridazine core, followed by substitution reactions to introduce methoxy groups on the phenyl rings .
  • Coupling reactions (e.g., amide bond formation) between the substituted imidazo-pyridazine intermediate and 2-naphthamide derivatives. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often used, with bases such as triethylamine (Et3_3N) to facilitate coupling .
  • Purification via silica gel chromatography or recrystallization to achieve >95% purity .

Q. What analytical methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm structural integrity, with key signals for methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with gradient elution (e.g., acetonitrile/water) assess purity (retention times ~9–14 minutes) .
  • Mass Spectrometry (MS) : ESI-MS validates the molecular ion peak (e.g., m/z 388.4 for C22_{22}H20_{20}N4_4O3_3) .

Q. Which biological pathways are targeted by this compound?

Imidazo[1,2-b]pyridazine derivatives inhibit the mTOR pathway , suppressing phosphorylation of AKT and S6 proteins, leading to G1-phase cell cycle arrest . The 2-naphthamide moiety may enhance binding to kinase domains via π-π stacking interactions .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling step of the naphthamide group?

  • Catalyst selection : Use coupling agents like HBTU or EDCI with DMF as a solvent to activate carboxylic acid intermediates .
  • Temperature control : Reactions performed at 0–25°C minimize side-product formation .
  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion .
  • Monitor progress via TLC (hexane:ethyl acetate, 3:1) or in situ FTIR for carbonyl peak disappearance .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-response profiling : Validate IC50_{50} values using consistent assays (e.g., MTT for cytotoxicity) across cell lines (e.g., HCT-116, MCF-7) .
  • Structural analogs : Compare activity of derivatives (e.g., furan vs. naphthamide substituents) to identify SAR trends .
  • Kinase selectivity screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule off-target effects .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Prodrug design : Introduce phosphate or PEG groups at methoxy positions to enhance hydrophilicity .
  • Co-solvent systems : Use cyclodextrin complexes or DMSO/PBS mixtures (≤10% DMSO) for pharmacokinetic assays .
  • Nanoparticle encapsulation : Lipid-based carriers (e.g., liposomes) improve bioavailability while maintaining stability .

Q. How to validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Measure thermal stabilization of mTOR or related kinases in lysates after compound treatment .
  • Western blotting : Quantify phosphorylation levels of downstream markers (e.g., p-AKT, p-S6) under varying doses .
  • CRISPR knockouts : Use mTOR-deficient cell lines to confirm on-target effects .

Methodological Considerations

Q. What computational tools predict binding modes with mTOR?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Glide models interactions between the naphthamide group and mTOR’s ATP-binding pocket .
  • Molecular dynamics (MD) : GROMACS simulations (50–100 ns) assess binding stability and key residue contributions (e.g., Val2240, Tyr2225) .

Q. How to troubleshoot low purity in final products?

  • Byproduct identification : LC-MS/MS detects impurities (e.g., unreacted intermediates or hydrolysis byproducts) .
  • Column chromatography optimization : Gradient elution (e.g., 5–50% ethyl acetate in hexane) improves separation .
  • Re-crystallization : Use ethanol/water mixtures (70:30) for high-yield crystal formation .

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